Veratryl acetate

lignin model compound iron porphyrin catalysis ring-cleavage mechanism

Veratryl acetate (CAS 53751-40-9), systematically named (3,4-dimethoxyphenyl)methyl acetate, is a synthetic acetate ester derived from veratryl alcohol and classified as a dimethoxybenzene derivative. With a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol, it is produced via the formal condensation of (3,4-dimethoxyphenyl)methanol with acetic acid.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 53751-40-9
Cat. No. B1200790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratryl acetate
CAS53751-40-9
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)11(6-9)14-3/h4-6H,7H2,1-3H3
InChIKeyKQWHHDCWLCCRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veratryl Acetate (CAS 53751-40-9) – Technical Baseline for Scientific Procurement and Comparator Evaluation


Veratryl acetate (CAS 53751-40-9), systematically named (3,4-dimethoxyphenyl)methyl acetate, is a synthetic acetate ester derived from veratryl alcohol and classified as a dimethoxybenzene derivative [1]. With a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol, it is produced via the formal condensation of (3,4-dimethoxyphenyl)methanol with acetic acid [1][2]. It serves two primary industrial and scientific roles: (1) as a fragrance ingredient marketed as a rhodinyl acetate substitute (VARTYL ACETATE BRI), delivering a sweet floral fresh berry rose odor profile with medium odor strength [3]; and (2) as a non-phenolic lignin model substrate in biochemical research, notably in iron porphyrin-catalyzed oxidation and lignin peroxidase (LiP) enzymatic studies, where its unique oxidation pathway yields a direct ring-cleavage product not observed with the parent veratryl alcohol under identical conditions [4].

Why Generic Substitution of Veratryl Acetate (CAS 53751-40-9) with In-Class Analogs Carries Verifiable Risk


Veratryl acetate cannot be casually interchanged with its closest structural or functional analogs because its dual-use profile (fragrance ingredient and lignin model substrate) rests on compound-specific physicochemical properties that are not replicated across the ester or dimethoxybenzene classes. Veratryl alcohol (CAS 93-03-8), the direct precursor, lacks the acetate ester moiety and follows a fundamentally different oxidative pathway under identical porphyrin-catalyzed conditions — yielding veratraldehyde as the primary product rather than the ring-cleavage species characteristic of veratryl acetate [1]. Rhodinyl acetate (CAS 141-11-7), a monoterpene-derived acetate ester used in rose fragrance formulations, differs in molecular structure (C₁₂H₂₂O₂ vs. C₁₁H₁₄O₄), substantivity (>200 hours vs. 16 hours), vapor pressure, and odor character . Verdyl acetate, another fragrance acetate, diverges sharply in odor profile (green woody pine vs. sweet floral berry rose) and physical properties [2]. These differences are not semantic; they directly impact fragrance substantivity in finished formulations, oxidative product distribution in biocatalytic or biomimetic experiments, and ultimately the reproducibility of both industrial and research outcomes.

Veratryl Acetate (CAS 53751-40-9) – Product-Specific Quantitative Evidence for Differentiated Selection


Oxidative Fate Divergence: Veratryl Acetate Yields a Direct Ring-Cleavage Product Not Observed with Veratryl Alcohol Under Identical Iron Porphyrin Catalysis

In a head-to-head oxidation study using meso-Tetra(2,6-dichloro-3-sulfonatophenyl)porphyrin iron chloride as catalyst in aqueous solution, veratryl alcohol (3,4-dimethoxybenzyl alcohol) produced veratraldehyde alongside demethoxylation and ring-cleavage products. In contrast, veratryl acetate oxidation under the same experimental system enabled the isolation of a direct ring-cleavage product, providing direct experimental support for the previously proposed aromatic ring-cleavage mechanisms [1]. This pathway divergence is attributable to the acetate ester protecting group at the benzylic position, which alters the reactivity of the substrate toward the iron-oxo intermediate. No comparable direct ring-cleavage product was reported for veratryl alcohol under identical conditions [1].

lignin model compound iron porphyrin catalysis ring-cleavage mechanism

Solvent-Dependent Oxidation Selectivity: Methanol Abolishes Ring-Cleavage for Veratryl Acetate, Revealing a Unique Solvent-Gated Mechanistic Switch

The same 1992 Dolphin study demonstrated that when the iron porphyrin-catalyzed oxidation of veratryl acetate was conducted in methanol instead of aqueous buffer, ring-cleavage products were completely suppressed, whereas veratryl alcohol oxidation in methanol led to solvent incorporation at the 3-position of the aromatic ring [1]. This solvent-gated on/off switch for the ring-cleavage pathway is a distinctive feature of veratryl acetate not shared by the parent alcohol, which instead exhibits solvent adduct formation [1].

solvent effect biomimetic oxidation reaction selectivity

Fragrance Substantivity and Volatility Profile: Veratryl Acetate vs. Rhodinyl Acetate — Differentiated Performance for Formulation Longevity Tuning

Veratryl acetate (as VARTYL ACETATE BRI, ≥94.0% purity sum of isomers) exhibits a substantivity of 16 hours at 100.00% concentration with medium odor strength [1]. Its vapor pressure is estimated at 0.003340 mmHg at 25 °C [1]. In contrast, rhodinyl acetate (CAS 141-11-7) demonstrates substantivity exceeding 200 hours on a smelling strip with a vapor pressure of 0.015400 mmHg at 25 °C — approximately 4.6 times higher. This means veratryl acetate provides a significantly lower vapor pressure and shorter-lasting scent profile, suitable for top-to-middle note volatilization rather than the tenacious base-note longevity of rhodinyl acetate. The odor character also differs: veratryl acetate provides sweet floral fresh berry rose notes [1], whereas rhodinyl acetate delivers red rose powdery spicy geranium citrus character .

fragrance substantivity vapor pressure perfumery formulation

Physicochemical Property Differentiation: Higher Boiling Point and Density Distinguish Veratryl Acetate from Rhodinyl and Verdyl Acetate Analogs

Veratryl acetate exhibits a boiling point of 282.5 °C at 760 mmHg (or 170–172 °C at 18 Torr) and a density of 1.105 g/cm³ [1][2]. By comparison, rhodinyl acetate (CAS 141-11-7) boils at approximately 237 °C at 760 mmHg (lit.) with a density of 0.896 g/mL at 25 °C , and verdyl acetate boils at approximately 246.8 °C with a density of 1.065–1.080 g/cm³ [3]. The higher boiling point and density of veratryl acetate reflect the presence of the electron-rich dimethoxyphenyl ring, which increases molecular polarizability and intermolecular interactions relative to the aliphatic monoterpene backbone of rhodinyl acetate. The flash point of veratryl acetate is 120.1 °C (closed cup) [1], compared to rhodinyl acetate at 46 °C , indicating significantly lower flammability hazard for veratryl acetate.

boiling point density physicochemical profiling

Water Solubility and logP Differentiation: Veratryl Acetate Offers Predictable Partitioning for Aqueous Biocatalytic and Fragrance Formulation Systems

Veratryl acetate has an estimated water solubility of 1,301 mg/L at 25 °C and a computed logP (o/w) of 1.670 [1][2]. An alternative logP value from SIELC is reported as 1.66, while ChemicalBook reports a log Pow of 1.43 at 25 °C [2]. By comparison, rhodinyl acetate is described as 'insoluble in water' (soluble in alcohol and most fixed oils; 1 mL in 2 mL 80% alcohol remains in solution to 10 mL) [3]. The measurable aqueous solubility and moderate hydrophobicity of veratryl acetate are consistent with its dimethoxybenzene core structure, which provides both polar (methoxy) and nonpolar (aromatic ring, acetate ester) domains. This contrasts with the purely aliphatic hydrocarbon backbone of rhodinyl acetate, which drives it entirely into the organic phase.

water solubility logP partition coefficient

GHS Hazard Profile: Skin Irritation and Sensitization Classification Guides Handling Protocols Relative to Non-Classified Analogs

According to ECHA C&L Inventory notifications, veratryl acetate carries GHS hazard classifications H315 (Skin irritation, 100% of notifying companies), H317 (Skin sensitization, 100%), and H319 (Serious eye irritation, 100%), with Signal Word 'Warning' [1]. By comparison, rhodinyl acetate is generally recognized as safe for cosmetic use with no prominent skin sensitization warnings in standard references . Verdyl acetate has been the subject of contact allergy monographs documenting sensitization potential [2]. The consistent skin sensitization classification of veratryl acetate across all notifying companies distinguishes it from the more benign regulatory profile of rhodinyl acetate.

GHS classification skin sensitization safety profile

Veratryl Acetate (CAS 53751-40-9) – Evidence-Backed Application Scenarios for Scientific and Industrial Deployment


Mechanistic Probe for Aromatic Ring-Cleavage Studies in Biomimetic Lignin Degradation Research

For research groups investigating the mechanisms of non-phenolic lignin model compound oxidation, veratryl acetate is the preferred substrate when the experimental objective is to capture and characterize direct ring-cleavage intermediates. The Dolphin (1992) study demonstrated that under iron porphyrin catalysis in aqueous solution, veratryl acetate yields an isolable ring-cleavage product (2-hydroxymethyl-5-methoxy-2,5-cyclohexadien-1,4-dione analog), whereas veratryl alcohol under identical conditions primarily generates veratraldehyde [1]. Researchers can further exploit the solvent-gated reactivity: conducting the reaction in methanol abolishes ring-cleavage, providing an internal experimental control for validating mechanistic hypotheses about the role of water in the ring-opening step [1].

Top-to-Middle Note Floral Fragrance Formulation Requiring Moderate Substantivity with Distinctive Berry-Rose Character

Perfumers and fragrance formulators seeking a floral ester with a substantivity window of approximately 16 hours and a sweet floral fresh berry rose profile should select veratryl acetate (VARTYL ACETATE BRI, ≥94.0% purity) over rhodinyl acetate when the fragrance pyramid requires a top-to-middle note rather than an extended base-note fixative [2]. The vapor pressure of 0.003340 mmHg at 25 °C positions veratryl acetate for controlled volatilization, while its medium odor strength prevents olfactory dominance [2]. In contrast, rhodinyl acetate's >200-hour substantivity and 4.6× higher vapor pressure make it less suitable for formulations where gradual fragrance evolution rather than persistent dry-down is the design target .

Aqueous-Phase Biocatalytic Oxidation of Non-Phenolic Lignin Model Substrates

Enzymologists studying lignin peroxidase (LiP) or manganese peroxidase (MnP) activity may select veratryl acetate as a substrate when aqueous solubility is experimentally advantageous. With an estimated water solubility of 1,301 mg/L at 25 °C and a moderate logP of 1.66, veratryl acetate can achieve millimolar concentrations in aqueous buffer without co-solvent [3][4]. This contrasts with rhodinyl acetate, which is effectively water-insoluble and requires organic co-solvents or emulsification [5]. Additionally, the HPLC method on a Newcrom R1 reverse-phase column with MeCN/water/phosphoric acid mobile phase provides a validated, scalable analytical route for monitoring substrate consumption and product formation in kinetic assays [6].

Thermal Stability-Dependent Industrial Processes Requiring Low Volatility and Elevated Flash Point

Manufacturing operations that involve heating or distillation steps, or that operate under regulatory frameworks with stringent flammable liquid classifications, may prioritize veratryl acetate due to its boiling point of 282.5 °C at 760 mmHg and flash point of 120.1 °C (closed cup) [7]. These values represent a boiling point elevation of approximately 45 °C and a flash point elevation of 74 °C relative to rhodinyl acetate (BP ~237 °C, flash point 46 °C) . The reduced flammability hazard and wider liquid-phase thermal window of veratryl acetate reduce the engineering controls required for high-temperature blending, distillation, or reactive processing steps, potentially lowering insurance and compliance costs.

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